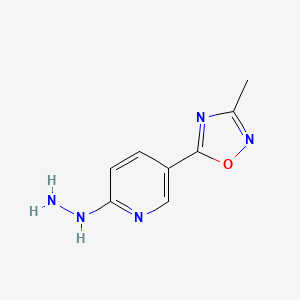
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, also known as HPO, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of pyridine and oxadiazole, and its unique chemical structure makes it an interesting molecule for further studies.
Mécanisme D'action
The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the expression of Bcl-2 and activate caspase-3, leading to apoptosis in cancer cells. In antitubercular research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. In antimicrobial research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to disrupt bacterial cell membranes and inhibit the activity of various enzymes involved in bacterial metabolism. In anti-inflammatory research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. In anticancer research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antitubercular research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the growth of Mycobacterium tuberculosis. In antimicrobial research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial strains. In anti-inflammatory research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against various diseases, including cancer, tuberculosis, and bacterial infections. Another advantage is its unique chemical structure, which makes it an interesting molecule for further studies. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole for experiments.
Orientations Futures
There are many future directions for research involving 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other drugs, and the exploration of its mechanism of action. In anticancer research, future studies could focus on the development of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole as a potential chemotherapeutic agent. In antitubercular research, future studies could investigate the potential of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in combination therapy with other drugs. In antimicrobial research, future studies could focus on the development of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole as a potential alternative to antibiotics. In anti-inflammatory research, future studies could investigate the potential of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with pyridine-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified using column chromatography, and the yield can range from 50-70%.
Applications De Recherche Scientifique
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential in various scientific research applications, including anticancer, antitubercular, antimicrobial, and anti-inflammatory activities. In anticancer research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In antitubercular research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has demonstrated promising activity against Mycobacterium tuberculosis. In antimicrobial research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWSPPFAZZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)
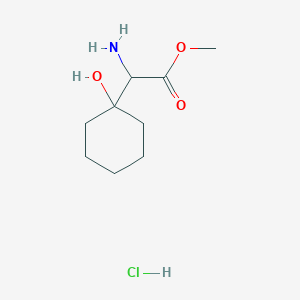
![4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-2-oxido-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2456532.png)
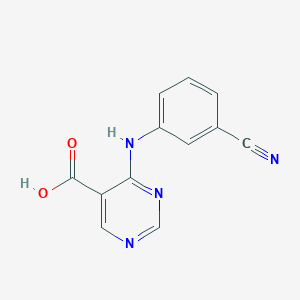
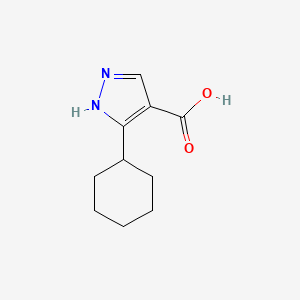


![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)

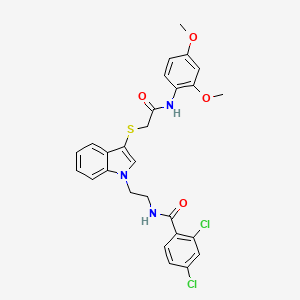
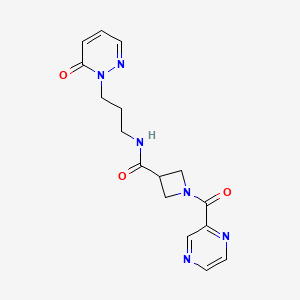
![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)

![2,4-difluoro-3-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl]pyridine](/img/structure/B2456551.png)